4-(2-Fluoro-4-methoxyphenyl)-2-nitrophenol, 95%
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Overview
Description
4-(2-Fluoro-4-methoxyphenyl)-2-nitrophenol, or 4-F2MNP, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid that can be synthesized from commercially available starting materials. 4-F2MNP is used in a variety of fields, including biology, chemistry, and pharmacology, and is often used as a reagent in biochemical studies. This article will discuss the synthesis method of 4-F2MNP, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
4-F2MNP is used in a variety of scientific fields, including biology, chemistry, and pharmacology. It is often used as a reagent in biochemical studies, as it is a useful tool for studying the structure and function of proteins. 4-F2MNP is also used as a probe for studying the structure and dynamics of proteins and other biomolecules. Additionally, 4-F2MNP can be used as a fluorescent marker for tracking and imaging cellular processes.
Mechanism of Action
The mechanism of action of 4-F2MNP is not fully understood. However, it is believed that 4-F2MNP binds to proteins and other biomolecules, resulting in a conformational change that can be detected using fluorescence spectroscopy. Additionally, 4-F2MNP has been found to interact with DNA, RNA, and other macromolecules, indicating that it may have a role in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F2MNP are not fully understood. However, it has been found to interact with a variety of proteins and other macromolecules, indicating that it may have a role in the regulation of cellular processes. Additionally, 4-F2MNP has been found to have an inhibitory effect on the activity of certain enzymes, suggesting that it may have therapeutic potential.
Advantages and Limitations for Lab Experiments
4-F2MNP has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to handle and store. Additionally, it is a highly fluorescent molecule, making it ideal for use as a fluorescent marker. However, 4-F2MNP is also limited in its applications. It is not very stable in light and air, and its fluorescence is quenched in the presence of certain compounds.
Future Directions
The potential future directions for 4-F2MNP are numerous. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, the use of 4-F2MNP as a fluorescent marker could be explored in greater detail, as it could be used to track and image cellular processes. Additionally, research could be conducted to explore the potential therapeutic applications of 4-F2MNP, as it has been found to inhibit the activity of certain enzymes. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 4-F2MNP.
Synthesis Methods
4-F2MNP is synthesized from commercially available starting materials, including 2-fluoro-4-methoxybenzaldehyde, nitric acid, and sodium nitrite. The synthesis begins by refluxing the aldehyde in nitric acid to form an aldehyde nitrate. The aldehyde nitrate is then reduced to the corresponding alcohol using sodium nitrite in aqueous solution. The alcohol is then nitrated in a mixture of nitric acid and sulfuric acid to form 4-F2MNP. This synthesis method is simple and efficient, and yields a high-purity product.
properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-9-3-4-10(11(14)7-9)8-2-5-13(16)12(6-8)15(17)18/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYHMRSURXRKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686269 |
Source
|
Record name | 2'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-54-9 |
Source
|
Record name | 2'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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